molecular formula C10H16O2 B14515990 5-Methyl-2-(propan-2-ylidene)hex-3-enoic acid CAS No. 62687-40-5

5-Methyl-2-(propan-2-ylidene)hex-3-enoic acid

Cat. No.: B14515990
CAS No.: 62687-40-5
M. Wt: 168.23 g/mol
InChI Key: YKDAHOZBTOUFAE-UHFFFAOYSA-N
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Description

5-Methyl-2-(propan-2-ylidene)hex-3-enoic acid is an organic compound belonging to the class of carboxylic acids It is characterized by the presence of a carboxyl group (-COOH) attached to a hex-3-enoic acid backbone with a methyl group at the 5th position and a propan-2-ylidene group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(propan-2-ylidene)hex-3-enoic acid can be achieved through several synthetic routes. One common method involves the aldol condensation of 3-methylbutanal with acetone, followed by oxidation to form the desired carboxylic acid. The reaction conditions typically include the use of a base such as sodium hydroxide (NaOH) to facilitate the condensation reaction, and an oxidizing agent like potassium permanganate (KMnO4) for the oxidation step.

Industrial Production Methods

Industrial production of this compound may involve large-scale aldol condensation reactions followed by oxidation. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(propan-2-ylidene)hex-3-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol or aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst like sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of ketones or more complex carboxylic acids.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of esters, amides, or other substituted carboxylic acids.

Scientific Research Applications

5-Methyl-2-(propan-2-ylidene)hex-3-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(propan-2-ylidene)hex-3-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxyl group can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity. The propan-2-ylidene group may also interact with hydrophobic pockets in proteins, affecting their conformation and function.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-butenoic acid: Similar structure but lacks the propan-2-ylidene group.

    3-Methyl-2-pentenoic acid: Similar structure but with a different alkyl group at the 2nd position.

    4-Methyl-2-pentenoic acid: Similar structure but with a different alkyl group at the 4th position.

Uniqueness

5-Methyl-2-(propan-2-ylidene)hex-3-enoic acid is unique due to the presence of both a methyl group and a propan-2-ylidene group, which confer distinct chemical and physical properties

Properties

CAS No.

62687-40-5

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

5-methyl-2-propan-2-ylidenehex-3-enoic acid

InChI

InChI=1S/C10H16O2/c1-7(2)5-6-9(8(3)4)10(11)12/h5-7H,1-4H3,(H,11,12)

InChI Key

YKDAHOZBTOUFAE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C=CC(=C(C)C)C(=O)O

Origin of Product

United States

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